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Compound of Interest

Compound Name: Chloro(trimethylphosphine)gold(l)

Cat. No.: B093943

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(trimethylphosphine)gold(l), with the chemical formula AuCI(PMes), is a stable, air-
and water-tolerant gold(l) precatalyst. In organic synthesis, it serves as a precursor to a highly
reactive cationic gold(l) species, typically generated in situ through halide abstraction with a
silver salt. This cationic gold catalyst is a powerful soft 1t-acid, adept at activating alkynes,
allenes, and alkenes towards nucleophilic attack. The trimethylphosphine ligand, being a strong
o-donor and relatively small, imparts both stability and high reactivity to the gold center. These
characteristics make chloro(trimethylphosphine)gold(l) a versatile catalyst for a range of
carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of
complex molecular architectures under mild conditions.

Key Applications

The primary applications of chloro(trimethylphosphine)gold(l) in organic synthesis revolve
around its ability to catalyze intramolecular reactions, leading to the formation of diverse
heterocyclic and carbocyclic structures. Key transformations include:

o Cycloisomerization of N-Alkynyl Carbamates: A foundational step in the synthesis of valuable
oxazolone derivatives.
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 Intramolecular Hydroarylation of Alkynes: A direct method for forming carbon-carbon bonds
to construct fused aromatic systems, such as coumarins and other polycyclic compounds.

 Intramolecular Addition of Nucleophiles to Alkynes: Facilitating the cyclization of substrates
bearing tethered alcohols, carboxylic acids, or other nucleophiles to generate a variety of
oxygen-containing heterocycles.

These reactions are pivotal in the synthesis of scaffolds relevant to medicinal chemistry and
drug development.

Bimetallic Au/Pd-Catalyzed Synthesis of Oxazolones

A significant application of chloro(trimethylphosphine)gold(l) is in a bimetallic gold-palladium
catalyzed domino reaction for the synthesis of polysubstituted oxazolones from N-alkynyl
carbamates. The reaction is initiated by the gold-catalyzed intramolecular cycloisomerization of
the N-alkynyl carbamate.[1]

Reaction Scheme:
Catalytic Cycle: Gold-Catalyzed Cycloisomerization

The catalytic cycle begins with the activation of the chloro(trimethylphosphine)gold(l)
precatalyst by a silver salt (e.g., AgOTf) to generate the active cationic gold(l) species. This
species then coordinates to the alkyne moiety of the N-alkynyl carbamate, activating it for
intramolecular nucleophilic attack by the carbonyl oxygen of the carbamate. This 5-exo-dig
cyclization forms a five-membered ring intermediate, which, after protodeauration, yields a vinyl
gold species. This intermediate then enters the palladium catalytic cycle for cross-coupling.[1]
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Caption: Gold-catalyzed cycloisomerization of N-alkynyl carbamates.

Experimental Protocol: Gold-Catalyzed
Cycloisomerization of N-Alkynyl Carbamates

This protocol is adapted from mechanistic studies on bimetallic gold-palladium catalysis.[1]

Materials:

Chloro(trimethylphosphine)gold(l) (AuCl(PMes))

Silver trifluoromethanesulfonate (AgOTH)

N-alkynyl carbamate substrate

Anhydrous, degassed solvent (e.g., 1,2-dichloroethane or toluene)

Inert atmosphere (Nitrogen or Argon)
Procedure:

o To a flame-dried Schlenk flask under an inert atmosphere, add
chloro(trimethylphosphine)gold(l) (0.01 mmol, 2 mol%) and silver
trifluoromethanesulfonate (0.01 mmol, 2 mol%).

e Add the anhydrous, degassed solvent (2 mL). Stir the mixture at room temperature for 10
minutes. A white precipitate of AgCI will form.

e Add the N-alkynyl carbamate substrate (0.5 mmol, 1.0 equiv).

« Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and
monitor the progress by thin-layer chromatography (TLC) or LC-MS.

e Upon completion, the resulting vinyl gold intermediate can be used directly in a subsequent
palladium-catalyzed cross-coupling reaction.
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Quantitative Data

The initial cycloisomerization step is typically rapid and efficient, proceeding to high conversion
to set the stage for the subsequent cross-coupling.

Catalyst . Conversion
Substrate Temp. (°C) Time (h)
System (%)
N-Boc-N-
AuCIl(PMes)/AgO
(phenylethynyla RT 0.5 >95
- Tf (2 mol%)
niline
N-Boc-N-(4-
AuCI(PMes)/AgO
methoxyphenylet RT 0.5 >95
- Tf (2 mol%)
hynyl)aniline
N-Boc-N-
AuCI(PMes)/AgO
(cyclohexylethyn 40 1 >95
N Tf (2 mol%)
ylaniline

Intramolecular Hydroarylation of Alkynes

Chloro(trimethylphosphine)gold(l), upon activation with a silver salt, is an effective catalyst
for the intramolecular hydroarylation of alkynes. This reaction is a powerful tool for the
synthesis of various fused-ring systems, including coumarins, which are important scaffolds in
medicinal chemistry.

Reaction Scheme:
Experimental Workflow: Synthesis of Coumarins

The synthesis of coumarins via intramolecular hydroarylation involves the preparation of an aryl
propiolate substrate, followed by the gold-catalyzed cyclization.
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Caption: Workflow for the synthesis of coumarins.

Experimental Protocol: Intramolecular Hydroarylation
for Coumarin Synthesis

Materials:
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Chloro(trimethylphosphine)gold(l) (AuCI(PMes))

Silver salt (e.g., AgBF4, AgSbFe)

Aryl propiolate substrate

Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

Inert atmosphere (Nitrogen or Argon)

Procedure:

In a flame-dried Schlenk tube under an inert atmosphere, dissolve the aryl propiolate
substrate (0.5 mmol, 1.0 equiv) in the anhydrous, degassed solvent (5 mL).

 |In a separate vial, weigh chloro(trimethylphosphine)gold(l) (0.005 mmol, 1 mol%) and the
silver salt (0.005 mmol, 1 mol%).

o Add the gold and silver salts to the reaction mixture under a positive pressure of inert gas.
« Stir the reaction at room temperature and monitor its progress by TLC.

e Once the starting material is consumed, quench the reaction by filtering through a short pad
of silica gel, eluting with ethyl acetate.

e Concentrate the filtrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to afford the desired
coumarin.

Quantitative Data

The yields for the intramolecular hydroarylation are generally high, with good functional group
tolerance.
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Catalyst . .
Substrate Temp. (°C) Time (h) Yield (%)
System
) AuCIl(PMes)/AgB
Phenyl propiolate RT 2 92

Fa (1 mol%)

4-Methoxyphenyl  AuCI(PMes)/AgB

RT 15 95
propiolate Fa (1 mol%)
4-Chlorophenyl AuCIl(PMes)/AgS 4 88
propiolate bFe (2 mol%)
Conclusion

Chloro(trimethylphosphine)gold(l) is a highly effective and versatile precatalyst for a variety
of important transformations in organic synthesis. Its ability to generate a potent cationic gold(l)
species under mild conditions allows for the efficient construction of complex molecular
frameworks, particularly heterocycles of interest in drug discovery and development. The
protocols outlined here for oxazolone and coumarin synthesis demonstrate the practical utility
of this catalyst for researchers in both academic and industrial settings. The straightforward
experimental procedures, coupled with the high yields and functional group tolerance,
underscore the value of chloro(trimethylphosphine)gold(l) in the modern synthetic chemist's
toolkit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b093943#chloro-trimethylphosphine-gold-
i-applications-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b093943#chloro-trimethylphosphine-gold-i-applications-in-organic-synthesis
https://www.benchchem.com/product/b093943#chloro-trimethylphosphine-gold-i-applications-in-organic-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b093943?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

